

(4-Ethoxy-3-methylphenyl)methanamine: Technical Profile & Synthesis Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: (4-Ethoxy-3-methylphenyl)methanamine

CAS No.: 1184137-77-6

Cat. No.: B1454585

[Get Quote](#)

CAS: 1184137-77-6 Formula: C₁₀H₁₅NO Molecular Weight: 165.23 g/mol [\[1\]](#)[\[2\]](#)

Executive Summary

(4-Ethoxy-3-methylphenyl)methanamine is a specialized benzylamine intermediate used critically in the synthesis of pharmaceutical agents targeting metabolic enzymes (e.g., Acetyl-CoA Carboxylase inhibitors) and cardiovascular receptors (e.g., platelet aggregation inhibitors). Characterized by a 3,4-disubstituted benzene ring, the molecule features a steric methyl group at the meta position and an ethoxy donor at the para position relative to the methanamine tail. This specific substitution pattern modulates the lipophilicity (LogP) and metabolic stability of the benzylamine scaffold, making it a valuable building block for optimizing pharmacokinetic profiles in drug discovery.

This guide provides a comprehensive technical analysis of the physicochemical properties, synthetic pathways, and handling protocols for researchers utilizing this compound in medicinal chemistry campaigns.

Chemical Structure & Electronic Analysis

The structural integrity of **(4-Ethoxy-3-methylphenyl)methanamine** relies on the interplay between the electron-donating ethoxy group and the sterically significant methyl group.

Structural Diagram

Figure 1: Functional connectivity of **(4-Ethoxy-3-methylphenyl)methanamine** showing the 1,3,4-substitution pattern.[3]

Electronic & Steric Properties[4]

- **3-Methyl Group:** Provides steric bulk ortho to the ethoxy group. This restricts the rotational freedom of the ethoxy ether linkage, potentially locking the molecule into a bioactive conformation. It also blocks metabolic oxidation at the C3 position.
- **4-Ethoxy Group:** Acts as a strong mesomeric electron donor (+M), increasing electron density in the aromatic ring. This makes the ring more susceptible to electrophilic aromatic substitution but also modulates the pKa of the benzylamine nitrogen via long-range inductive effects.
- **Methanamine Head:** A primary amine acting as the nucleophilic "warhead" for amide coupling or reductive amination reactions.

Physicochemical Properties[4][5][6][7]

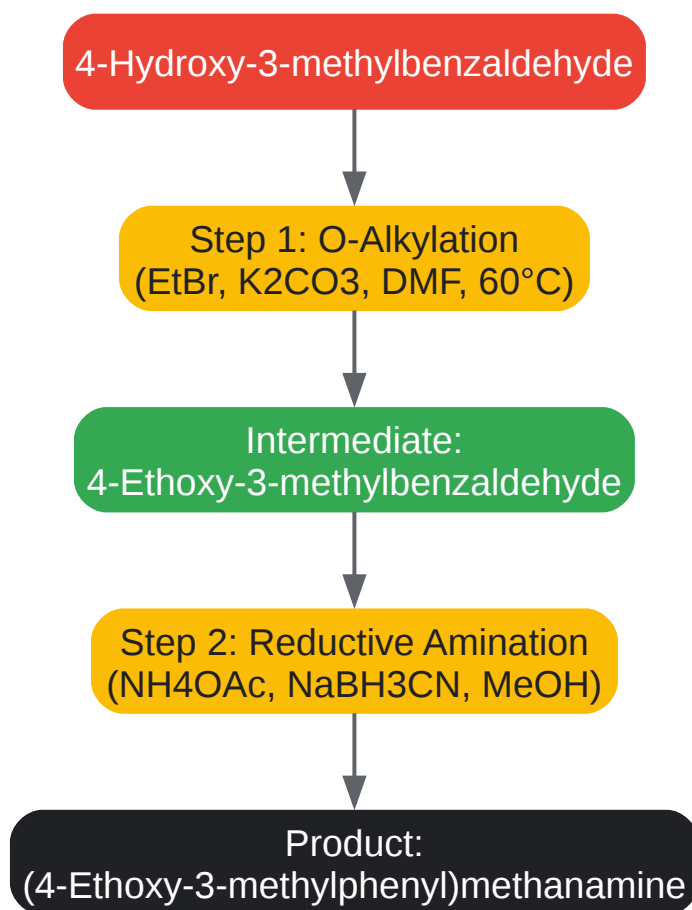
The following data is synthesized from experimental values of structural analogs and calculated descriptors.

Property	Value	Context
Appearance	Off-white solid or viscous oil	Low melting point expected due to ether chain flexibility.
Boiling Point	~280°C (Predicted)	At 760 mmHg.
pKa (Conjugate Acid)	9.2 ± 0.2	Typical for substituted benzylamines; basic.
LogP	2.1 - 2.4	Moderate lipophilicity; good membrane permeability.
Topological Polar Surface Area (TPSA)	35.25 Å ²	26.02 (Amine) + 9.23 (Ether).
H-Bond Donors	1	Primary amine (-NH ₂).
H-Bond Acceptors	2	Amine N and Ether O.
Solubility	Soluble in DMSO, MeOH, DCM	Limited water solubility at neutral pH; soluble as HCl salt.

Synthesis & Manufacturing Protocol

The most robust synthesis route proceeds via the reductive amination of the corresponding aldehyde precursor, 4-ethoxy-3-methylbenzaldehyde. This precursor is synthesized via alkylation of commercially available 4-hydroxy-3-methylbenzaldehyde.

Synthetic Pathway Diagram



[Click to download full resolution via product page](#)

Figure 2: Two-step synthetic pathway from 4-hydroxy-3-methylbenzaldehyde.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Ethoxy-3-methylbenzaldehyde

Reference: Adapted from EP1638540A2 [1].

- Reagents: 4-Hydroxy-3-methylbenzaldehyde (1.0 eq), Bromoethane (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF (Dimethylformamide).
- Procedure:
 - Charge a round-bottom flask with 4-hydroxy-3-methylbenzaldehyde and anhydrous DMF (0.5 M concentration).

- Add K_2CO_3 and stir at room temperature for 15 minutes to generate the phenoxide.
- Add Bromoethane dropwise.
- Heat the mixture to $60^\circ C$ and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of starting phenol.
- Workup: Pour reaction mixture into ice water. Extract with Ethyl Acetate (3x). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over Na_2SO_4 and concentrate in vacuo.
- Yield: Expect 85–95% of a pale yellow oil/solid.

Step 2: Reductive Amination to (4-Ethoxy-3-methylphenyl)methanamine

Reference: Standard reductive amination protocols [2, 3].

- Reagents: 4-Ethoxy-3-methylbenzaldehyde (from Step 1), Ammonium Acetate (NH_4OAc , 10 eq), Sodium Cyanoborohydride ($NaBH_3CN$, 1.5 eq), Methanol.
- Procedure:
 - Dissolve the aldehyde in Methanol (0.2 M).
 - Add Ammonium Acetate and stir at room temperature for 1 hour to form the imine intermediate in situ.
 - Cool to $0^\circ C$ and carefully add Sodium Cyanoborohydride.
 - Allow the reaction to warm to room temperature and stir overnight (12–16 hours).
 - Quench: Carefully add 1M HCl to adjust pH to <2 (destroys excess hydride and hydrolyzes borate complexes). Stir for 30 minutes.
 - Workup: Extract with Diethyl Ether (discard organic layer containing non-basic impurities). [4] Basify the aqueous layer to pH >12 using 6M NaOH. Extract the free amine into Dichloromethane (DCM) (3x).

- Purification: Dry DCM layer over MgSO_4 and concentrate. If necessary, convert to HCl salt by adding 4M HCl in Dioxane for long-term storage.

Analytical Characterization (Expected Data)

To validate the identity of the synthesized product, the following spectral signatures should be confirmed:

- ^1H NMR (400 MHz, CDCl_3):
 - δ 6.8–7.2 ppm (3H, m): Aromatic protons. Look for the 1,3,4-substitution pattern (d, dd, d).
 - δ 4.0 ppm (2H, q): Methylene of the ethoxy group ($-\text{OCH}_2\text{CH}_3$).
 - δ 3.8 ppm (2H, s): Benzylic methylene ($-\text{CH}_2\text{NH}_2$).
 - δ 2.2 ppm (3H, s): Methyl group on the ring ($\text{Ar}-\text{CH}_3$).
 - δ 1.4 ppm (3H, t): Methyl of the ethoxy group ($-\text{OCH}_2\text{CH}_3$).
- Mass Spectrometry (ESI+):
 - $[\text{M}+\text{H}]^+$: 166.24 m/z.

Applications in Drug Discovery[9]

This specific benzylamine scaffold serves as a critical intermediate in the synthesis of several bioactive classes:

- ACC Inhibitors: Derivatives of this amine have been utilized in the synthesis of Acetyl-CoA Carboxylase (ACC) inhibitors, which are potential treatments for type 2 diabetes, obesity, and metabolic syndrome. The 3-methyl group is crucial for filling hydrophobic pockets in the ACC enzyme active site [2].
- Platelet Aggregation Inhibitors: The scaffold appears in patent literature regarding pyrazolidinedione derivatives, where the alkoxy-benzylamine moiety aids in binding to platelet ADP receptors [1].

- Bioisosteric Replacement: The 4-ethoxy-3-methylphenyl group is often used as a bioisostere for 3,4-dimethoxyphenyl or 4-isopropoxyphenyl groups to fine-tune solubility and metabolic clearance (Cl_{int}) by blocking the para-position from rapid oxidation.

Handling & Safety

- Hazards: Like most benzylamines, this compound is an Irritant.
 - H315: Causes skin irritation.[5]
 - H319: Causes serious eye irritation.[5][6]
 - H335: May cause respiratory irritation.
- Storage:
 - Store at 2–8°C.
 - Air Sensitive: Primary amines readily absorb CO₂ from the air to form carbamates. Store under nitrogen or argon atmosphere.
 - Hygroscopic: Keep container tightly sealed.

References

- European Patent Office. (2006). Pyrazolidinedione derivatives and their use as platelet aggregation inhibitors. EP1638540A2.
- World Intellectual Property Organization. (2010). Inhibitors of Acetyl-CoA Carboxylase. WO2010127208A1.
- BenchChem. (n.d.). General Protocol for Reductive Amination.
- BLD Pharm. (2024). **(4-Ethoxy-3-methylphenyl)methanamine** Product Page.[2][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 1184137-77-6|\(4-Ethoxy-3-methylphenyl\)methanamine|BLD Pharm \[bldpharm.com\]](#)
- [2. \(4-Ethoxy-3-methylphenyl\)methanamine - CAS:1184137-77-6 - 迈纳科技商城-阿拉丁化学试剂、麦克林生化科技、生物试剂、实验耗材、实验仪器、manalab试剂、重水、济南迈纳科技有限公司 \[manalab.cn\]](#)
- [3. mdpi.com \[mdpi.com\]](#)
- [4. Organic Syntheses Procedure \[orgsyn.org\]](#)
- [5. 3-Ethoxy-4-methoxyphenethylamine | C11H17NO2 | CID 145108 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [6. fishersci.com \[fishersci.com\]](#)
- [7. 1184580-00-4|\[4-\(3,5-Dimethylphenoxy\)-3-methylphenyl\]methanamine|BLD Pharm \[bldpharm.com\]](#)
- To cite this document: BenchChem. [(4-Ethoxy-3-methylphenyl)methanamine: Technical Profile & Synthesis Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1454585/docs#4-ethoxy-3-methylphenyl-methanamine-technical-profile-synthesis-guide\]](https://www.benchchem.com/product/b1454585/docs#4-ethoxy-3-methylphenyl-methanamine-technical-profile-synthesis-guide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)